![molecular formula C20H22N4O3 B2436649 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034443-37-1](/img/structure/B2436649.png)
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a benzoxazole derivative . Benzoxazole derivatives have been identified as potent inhibitors of G-protein-coupled receptor kinase-2 and -5 (GRK2 and GRK5), which are emerging therapeutic targets for the treatment of cardiovascular disease .
Synthesis Analysis
The synthesis of benzoxazole derivatives involves structural modification of parent benzoxazole scaffolds by introducing substituents on phenyl . Two distinct benzoxazole sulfonamide scaffolds were synthesized and evaluated for their antimycobacterial potential .Molecular Structure Analysis
The molecular structure of benzoxazole derivatives is based on a 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine scaffold . The structure includes a benzoxazole ring attached to a piperidine ring via a methylene bridge .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzoxazole derivatives include the formation of methanimines, which undergo dimerization to form the final products .科学的研究の応用
Antipsychotic Agent Potential
Heterocyclic analogues of 1192U90, including compounds similar to N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, were evaluated as potential antipsychotic agents. These compounds demonstrated potent in vivo activities in models predictive of antipsychotic activity, with minimal extrapyramidal side effects, suggesting their utility in treating psychosis (Norman et al., 1996).
CGRP Receptor Inhibition
A related compound, demonstrating the structure's relevance in inhibiting the calcitonin gene-related peptide (CGRP) receptor, was developed for its potent antagonistic activity. This research involved a convergent, stereoselective synthesis on a multikilogram scale, highlighting the chemical's potential for treating conditions like migraine through CGRP receptor inhibition (Cann et al., 2012).
Molecular Interaction Studies
Studies on molecular interaction, particularly with the CB1 cannabinoid receptor, provide insights into the compound's potential therapeutic applications. Understanding how such compounds bind to and interact with specific receptors can lead to the development of targeted therapies for various conditions, including those related to cannabinoid system dysregulation (Shim et al., 2002).
Synthesis and Bioactivity of Heterocycles
The compound's structural motif has been utilized in the synthesis of various heterocyclic compounds, demonstrating significant bioactivity. These studies explore the chemical versatility of the core structure for generating new molecules with potential therapeutic applications, including anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).
Metal Complex Formation for Antibacterial Activity
Research into forming metal complexes with new benzamides, including structures related to this compound, has shown promising antibacterial activity. These complexes present a novel approach to combating bacterial infections, indicating the compound's potential as a foundational structure for developing new antimicrobial agents (Khatiwora et al., 2013).
作用機序
Target of Action
The compound is identified as a potential inhibitor of G-protein-coupled receptor kinase (GRK)-2 and -5 . GRK-2 and -5 are emerging therapeutic targets for the treatment of cardiovascular disease .
Mode of Action
The compound interacts with GRK-2 and -5, inhibiting their activity
Biochemical Pathways
The inhibition of GRK-2 and -5 affects the regulation of G protein-coupled receptors (GPCRs) . GPCRs play a crucial role in many physiological processes, and their dysregulation is associated with numerous diseases . By inhibiting GRK-2 and -5, the compound could potentially modulate GPCR signaling pathways .
Result of Action
The inhibition of GRK-2 and -5 by the compound could potentially modulate GPCR signaling pathways . This modulation could have therapeutic implications for cardiovascular diseases . .
将来の方向性
The future research directions could involve further exploration of the therapeutic potential of benzoxazole derivatives. Given their inhibitory activity against GRK2 and GRK5, they could be developed into novel drugs for the treatment of cardiovascular diseases . Additionally, their antimycobacterial activity suggests potential for the development of new treatments for tuberculosis .
特性
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-23-10-4-5-15(19(23)26)18(25)21-13-14-8-11-24(12-9-14)20-22-16-6-2-3-7-17(16)27-20/h2-7,10,14H,8-9,11-13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARLLLGRQPRPNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

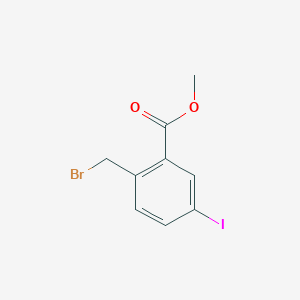
![N-(1-cyanocycloheptyl)-2-[4-[methyl(prop-2-enyl)sulfamoyl]anilino]acetamide](/img/structure/B2436569.png)
![1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione](/img/structure/B2436570.png)

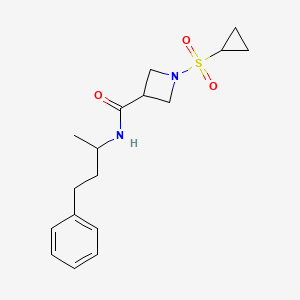
![Ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate](/img/structure/B2436574.png)
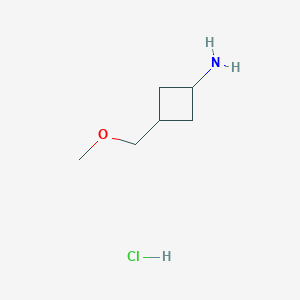

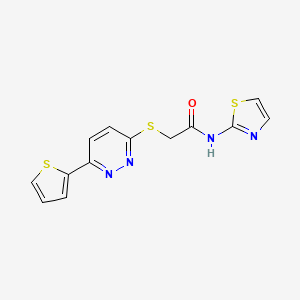
![1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2436578.png)
![(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2436579.png)
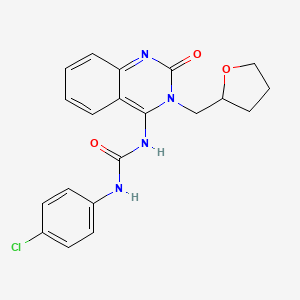
![(3Ar,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole](/img/structure/B2436586.png)
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-phenylbutanamide](/img/structure/B2436589.png)